Oxandrolone 17-Sulfate
Description
Properties
CAS No. |
143601-30-3 |
|---|---|
Molecular Formula |
C19H30O6S |
Molecular Weight |
386.503 |
IUPAC Name |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
InChI Key |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Synonyms |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv. |
Origin of Product |
United States |
Identification of Novel Hydroxylated Metabolites E.g., 12β , 9α , 6α , 15α Hydroxyoxandrolone
The identification of novel metabolites is crucial for understanding the biotransformation of chemical compounds. Research utilizing microbial-catalyzed reactions has proven to be a powerful tool for generating and identifying hydroxylated derivatives of oxandrolone (B1677835). mdpi.comresearchgate.net These biotransformation studies have successfully produced several known hydroxylated metabolites and led to the discovery of a new one. mdpi.comresearchgate.net
Efficient hydroxylations of oxandrolone have been achieved using cultures of three fungal strains: Fusarium culmorum, Mortierella isabellina, and Laetiporus sulphureus. mdpi.comresearchgate.net These reactions yielded four distinct metabolites: 12β-hydroxyoxandrolone, 9α-hydroxyoxandrolone, 6α-hydroxyoxandrolone, and the previously unreported 15α-hydroxyoxandrolone. mdpi.comresearchgate.net The structures of these derivatives were confirmed using spectroscopic data. mdpi.comresearchgate.net
The bioconversion of oxandrolone by Fusarium culmorum AM282 produced 12β-hydroxyoxandrolone as the main metabolite with a 62% molar yield. mdpi.com The structure was confirmed by mass spectrometry and NMR data, which were consistent with literature values. mdpi.com
The transformation using Mortierella isabellina AM212 was highly selective, yielding 9α-hydroxyoxandrolone with a 71% yield. mdpi.com This represented a significant improvement over a previously reported method using Rhizopus stolonifer, which only produced an 8% yield. mdpi.com
Incubation with Laetiporus sulphureus AM498 resulted in two metabolites: 6α-hydroxyoxandrolone and 15α-hydroxyoxandrolone. mdpi.com While 6α-hydroxyoxandrolone had been previously identified as a minor metabolite from Rhizopus stolonifer (5% yield), the L. sulphureus culture produced it with a 9% yield. mdpi.comresearchgate.net The major product from this fungus was 15α-hydroxyoxandrolone, a new compound, which was isolated with a high yield of 70%. mdpi.com Its structure and stereochemistry were elucidated through extensive NMR and NOESY spectrum analysis. mdpi.comresearchgate.netresearchgate.net This was the first report confirming the 15α-hydroxylation of oxandrolone by fungi. mdpi.com
Research Findings on Microbial Hydroxylation of Oxandrolone
| Microorganism | Metabolite Produced | Yield (mol %) | Reference |
| Fusarium culmorum AM282 | 12β-hydroxyoxandrolone | 62% | mdpi.com |
| Mortierella isabellina AM212 | 9α-hydroxyoxandrolone | 71% | mdpi.com |
| Laetiporus sulphureus AM498 | 6α-hydroxyoxandrolone | 9% | mdpi.com |
| Laetiporus sulphureus AM498 | 15α-hydroxyoxandrolone | 70% | mdpi.com |
| Rhizopus stolonifer | 9α-hydroxyoxandrolone | 8% | mdpi.com |
| Rhizopus stolonifer | 6α-hydroxyoxandrolone | 5% | mdpi.comresearchgate.net |
Metabolic Studies of Oxandrolone and Its Sulfate Conjugates in Preclinical Models
Phase I Metabolic Transformations (e.g., Hydroxylation, Epimerization, Ketone Formation)
Phase I metabolism of Oxandrolone (B1677835) involves structural modifications that introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. Key transformations observed in preclinical studies include epimerization at the C17 position, hydroxylation at various sites on the steroid backbone, and the formation of ketone groups. nih.govresearchgate.net
In vitro investigations using equine liver microsomes have identified several Phase I metabolites. nih.govresearchgate.net These include two epimers of 16-hydroxylated Oxandrolone, 17-methyl-hydroxylated Oxandrolone, and 16-keto-Oxandrolone. nih.govresearchgate.net In vivo studies in the horse confirmed the presence of these metabolites, alongside the parent compound and its 17-epimer. nih.govresearchgate.net Additionally, microbial transformation studies, which can provide insights into potential mammalian metabolic pathways, have demonstrated that various fungi can hydroxylate Oxandrolone at positions such as 6α, 9α, 11α, 12β, and 15α. mdpi.comresearchgate.net
Table 1: Identified Phase I Metabolites of Oxandrolone in Preclinical Models
| Metabolite Name | Transformation | Study Model | Source(s) |
|---|---|---|---|
| 17-epi-Oxandrolone | Epimerization | Human, Horse | nih.gov, researchgate.net, mdpi.com |
| 16-hydroxy-Oxandrolone | Hydroxylation | Horse (in vitro/in vivo) | nih.gov, researchgate.net |
| 17-methyl-hydroxy-Oxandrolone | Hydroxylation | Horse (in vitro/in vivo) | nih.gov, researchgate.net |
| 16-keto-Oxandrolone | Ketone Formation | Horse (urine only) | nih.gov, researchgate.net |
| 9α-hydroxy-Oxandrolone | Hydroxylation | Fungal Culture | mdpi.com |
| 12β-hydroxy-Oxandrolone | Hydroxylation | Fungal Culture | mdpi.com |
| 6α-hydroxy-Oxandrolone | Hydroxylation | Fungal Culture | mdpi.com |
| 15α-hydroxy-Oxandrolone | Hydroxylation | Fungal Culture | mdpi.com |
A predominant pathway in the Phase I metabolism of Oxandrolone is epimerization at the C17 position, leading to the formation of 17-epi-Oxandrolone (17α-hydroxy-17β-methyl-2-oxa-5α-androstan-3-one). mdpi.comnih.gov This metabolite is consistently identified as a major urinary excretion product in humans and has also been detected in equine models. nih.govresearchgate.netmdpi.com Studies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) have confirmed its structure. mdpi.com The extent of 17-epimerization can vary among different 17α-methyl anabolic steroids, influenced by the structure of the A-ring. nih.gov Due to its abundance, 17-epi-Oxandrolone is a key target analyte, alongside the parent drug, in anti-doping screening procedures. mdpi.com
Hydroxylation represents another significant route of Phase I metabolism for Oxandrolone. In vitro studies with equine liver microsomes and S9 fractions, as well as in vivo equine administration studies, have led to the identification of several hydroxylated metabolites. nih.govresearchgate.net These include two distinct epimers of 16-hydroxy-Oxandrolone and a 17-methyl-hydroxylated metabolite. nih.govresearchgate.net Furthermore, a rearranged and hydroxylated metabolite, identified as 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one, has been discovered, primarily as its sulfate (B86663) conjugate. researchgate.netnih.gov This particular metabolite has garnered significant interest as a potential long-term marker for Oxandrolone use. researchgate.netresearchgate.net
Phase II Metabolic Conjugation Pathways, Focusing on Sulfation
Following Phase I transformations, Oxandrolone and its metabolites undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body. anu.edu.au While both glucuronidation and sulfation are common Phase II pathways for steroids, sulfation has been identified as a particularly important route for Oxandrolone and its hydroxylated metabolites. nih.govresearchgate.netwada-ama.org The direct detection of these sulfate conjugates is a powerful tool in doping control, as it can reduce analysis time by eliminating the need for hydrolysis and may extend the detection window. researchgate.netnih.gov
Research has focused on identifying and characterizing the specific sulfate conjugates of Oxandrolone metabolites. sci-hub.se While parent Oxandrolone and its 17-epimer are excreted predominantly in their unconjugated (free) forms, the hydroxylated metabolites are mainly found as sulfate conjugates in urine. nih.govresearchgate.net A pivotal finding was the identification of the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one in excretion urine samples using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov The successful synthesis of this sulfate conjugate confirmed its structure and has underlined its suitability as a long-term marker for doping analysis. researchgate.netnih.gov
Table 2: Characterized Oxandrolone Sulfate Conjugates
| Conjugate Name | Parent Metabolite | Significance | Source(s) |
|---|---|---|---|
| 16-hydroxy-Oxandrolone sulfate | 16-hydroxy-Oxandrolone | Major excretion form of the hydroxylated metabolite | nih.gov, researchgate.net |
| 17-methyl-hydroxy-Oxandrolone sulfate | 17-methyl-hydroxy-Oxandrolone | Major excretion form of the hydroxylated metabolite | nih.gov, researchgate.net |
| Sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | Identified as a new long-term metabolite | researchgate.net, nih.gov |
The enzymatic process of sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comoup.com These cytosolic enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on a substrate, such as a steroid metabolite. fu-berlin.denih.gov This reaction significantly increases the polarity and water solubility of the substrate, preparing it for excretion. oup.com In humans, there are several SULT families, with the SULT1 and SULT2 families being primarily responsible for the metabolism of xenobiotics and steroids. oup.comnih.gov For instance, estrogen sulfotransferase (SULT1E1) is a key enzyme in steroid homeostasis. nih.gov While the specific SULT isoforms responsible for conjugating Oxandrolone metabolites have not been definitively elucidated, the general mechanism of SULT-catalyzed sulfonation is well-established as a critical pathway in steroid metabolism. fu-berlin.denih.gov
The formation of sulfate conjugates plays a crucial role in the metabolic clearance of Oxandrolone. More importantly for anti-doping purposes, these sulfated metabolites often exhibit longer excretion profiles than the parent compound or other metabolites. researchgate.netwada-ama.org The direct analysis of these intact sulfate conjugates has been shown to significantly extend the window of detection for several anabolic androgenic steroids. nih.govwada-ama.org For Oxandrolone, while the parent drug may be the most abundant analyte shortly after administration, the longest detection period in preclinical studies was achieved by targeting a hydroxylated metabolite excreted as a sulfate conjugate. nih.govresearchgate.net This highlights the strategic importance of including sulfated metabolites in screening protocols to enhance the long-term detection of Oxandrolone misuse. researchgate.netnih.govbiorxiv.org
In Vitro and In Vivo Metabolism in Animal Models
The study of oxandrolone metabolism in animal models is crucial for understanding its biotransformation pathways, which can inform detection methods in sports anti-doping and veterinary medicine. Both in vitro and in vivo approaches have been employed, particularly in equine models, to elucidate the metabolic fate of this synthetic anabolic-androgenic steroid.
In vitro studies using equine liver subcellular fractions, such as microsomes and the S9 fraction (a mixture of cytosol and microsomes), have been instrumental in identifying the primary metabolic pathways of oxandrolone. These systems contain the necessary enzymes for phase I and phase II metabolism.
Research investigating the in vitro metabolism of oxandrolone with equine liver microsomes and S9 fractions has identified several key phase I transformations. researchgate.netnih.gov These include hydroxylation at the 16-position, resulting in two epimers, and hydroxylation of the 17-methyl group. researchgate.netnih.gov Additionally, a 16-keto metabolite has been observed. researchgate.netnih.gov The use of both microsomes and S9 fractions allows for a comprehensive view of metabolic processes, as the S9 fraction contains both microsomal and cytosolic enzymes, which can be involved in subsequent conjugation reactions. diva-portal.orgresearchgate.netnih.gov
These in vitro models have proven effective in generating the major phase I metabolites that are also observed in in vivo studies, highlighting their utility in predicting metabolic outcomes. researchgate.netnih.gov For instance, the incubation of stanozolol, another anabolic steroid, with equine liver microsomes and S9 fraction produced all the metabolites found in equine urine samples, demonstrating the predictive power of these systems. researchgate.net
Table 1: In Vitro Metabolites of Oxandrolone in Equine Liver Fractions
| Metabolite | Transformation | Reference |
|---|---|---|
| 16-hydroxylated oxandrolone (two epimers) | Phase I Hydroxylation | researchgate.netnih.gov |
| 17-methyl-hydroxylated oxandrolone | Phase I Hydroxylation | researchgate.netnih.gov |
Following phase I biotransformation, oxandrolone and its metabolites can undergo phase II conjugation, with sulfation being a significant pathway in equine models. The identification of these sulfate conjugates in animal matrices like urine and plasma is critical for long-term detection of oxandrolone administration.
In vivo studies in horses have shown that while parent oxandrolone is the most abundant analyte in both plasma and urine, its hydroxylated metabolites are predominantly excreted as sulfate conjugates. researchgate.netnih.gov Specifically, the 16- and 17-methyl-hydroxylated metabolites of oxandrolone are found mainly as sulfate conjugates in urine. researchgate.netnih.gov In contrast, the parent oxandrolone, its 17-epimer, and a 17,17-dimethyl-18-norandrost-13-ene derivative are primarily found in their unconjugated forms in urine. researchgate.netnih.gov
The direct detection of these sulfate conjugates can be a powerful tool in doping control, as it may extend the detection window for oxandrolone use. researchgate.net Research has focused on developing methods to identify these sulfate metabolites directly, without the need for hydrolysis, which can simplify and expedite the analytical process. researchgate.net A study successfully identified the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one as a new metabolite of oxandrolone in human urine, highlighting the importance of investigating these conjugated forms. researchgate.net
The pattern of conjugation can be specific, with certain isomers being preferentially conjugated with sulfate. For instance, in the metabolism of 19-nortestosterone in horses, the 17β-epimers were predominantly conjugated with sulfuric acid, while the 17α-epimers were mainly conjugated with glucuronic acid. tandfonline.com This highlights the stereospecificity of the phase II metabolic pathways.
Table 2: Dominant Oxandrolone Conjugates in Equine Urine
| Analyte | Conjugation Status | Reference |
|---|---|---|
| 16-hydroxylated oxandrolone metabolites | Predominantly Sulfate Conjugates | researchgate.netnih.gov |
| 17-methyl-hydroxylated oxandrolone metabolites | Predominantly Sulfate Conjugates | researchgate.netnih.gov |
| Parent Oxandrolone | Predominantly Unconjugated | researchgate.netnih.gov |
| 17-epimer of Oxandrolone | Predominantly Unconjugated | researchgate.netnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Oxandrolone |
| Oxandrolone 17-Sulfate |
| 16-hydroxylated oxandrolone |
| 17-methyl-hydroxylated oxandrolone |
| 16-keto-oxandrolone |
| 17-epimer of oxandrolone |
| 17,17-dimethyl-18-norandrost-13-ene |
| Stanozolol |
| 19-nortestosterone |
Molecular and Cellular Research on Oxandrolone and Its Metabolites
Androgen Receptor (AR) Interactions and Transactivation Studies
Oxandrolone (B1677835), a synthetic derivative of testosterone, exerts its anabolic effects primarily through interactions with the androgen receptor (AR), a ligand-inducible nuclear receptor that modulates the expression of target genes. mssm.eduresearchgate.net
As a synthetic androgen, oxandrolone functions as an agonist of the androgen receptor. drugbank.com Upon entering the cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. remedypublications.com Molecular docking studies have confirmed that oxandrolone is capable of binding to the human androgen receptor ligand-binding domain (hARLBD). While it is a potent activator of the AR, some studies have indicated that its binding affinity for the AR may be lower than that of the natural androgen testosterone. researchgate.net Despite a potentially lower binding affinity, cell-based assays have demonstrated that oxandrolone is a potent activator of AR-mediated signaling. researchgate.net
| Characteristic | Description | References |
|---|---|---|
| Receptor Target | Androgen Receptor (AR) | mssm.eduresearchgate.net |
| Action | Agonist | drugbank.com |
| Binding Location | Ligand-binding domain of the human AR (hARLBD) | |
| Activation Potency | Potent activator of AR-dependent transactivation | researchgate.net |
Once the oxandrolone-AR complex is in the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. remedypublications.com This binding initiates a cascade of events leading to the transcription of genes involved in anabolic processes. nih.gov This includes the stimulation of protein synthesis, which contributes to increased muscle mass and strength. remedypublications.comresearchgate.net The activation of the AR by androgens like oxandrolone can also lead to an increase in the expression of the AR itself, potentially amplifying the cellular response to the steroid. researchgate.net
Glucocorticoid Receptor (GR) Crosstalk and Antagonism
Beyond its direct effects on the AR, oxandrolone also exhibits significant interaction with the glucocorticoid signaling pathway. It functions as an antagonist to the glucocorticoid receptor (GR), which is of particular interest due to the catabolic effects of glucocorticoids like cortisol on muscle tissue. researchgate.netcaldic.com
The antagonistic effect of oxandrolone on GR signaling is critically dependent on the presence of the androgen receptor. mssm.edunih.gov In cell culture systems, oxandrolone only inhibits cortisol-induced transcriptional activation in cells that express both the AR and the GR. mssm.eduresearchgate.netnih.gov No inhibition is observed in cells that express the GR alone. mssm.eduresearchgate.netnih.gov This AR-dependent repression of GR transactivation suggests a form of crosstalk between the two receptors. caldic.comnih.gov Further studies have shown that this repression occurs with both naturally occurring and synthetic glucocorticoids, such as dexamethasone and methylprednisolone. mssm.edunih.gov Interestingly, even a mutant AR that is unable to enter the nucleus can still mediate the repression of GR, indicating a novel mechanism of action for oxandrolone in suppressing glucocorticoid effects. mssm.edunih.gov
Effects on Cellular Processes in In Vitro Systems
In vitro studies have provided further insight into the cellular effects of oxandrolone. In human osteoblastic cells, oxandrolone has been shown to stimulate the production of osteoblast differentiation markers. researchgate.net Specifically, it can increase levels of alkaline phosphatase and osteocalcin. researchgate.net At certain concentrations, oxandrolone also led to increased nuclear fluorescence of the androgen receptor and an increase in cellular type I collagen. researchgate.net However, longer-term treatment in mature cells resulted in decreased collagen expression. researchgate.net In studies focusing on muscle cells, short-term administration of oxandrolone has been found to stimulate net muscle protein synthesis and improve the intracellular reuse of amino acids. researchgate.net This effect is potentially linked to an oxandrolone-induced increase in the expression of androgen receptors in skeletal muscle. researchgate.net
| Cell Type | Observed Effect | References |
|---|---|---|
| Human Osteoblastic Cells | Stimulation of differentiation markers (alkaline phosphatase, osteocalcin); increased type I collagen (short-term); decreased collagen (long-term). | researchgate.net |
| Skeletal Muscle Cells | Stimulation of net muscle protein synthesis; improved intracellular reutilization of amino acids; increased androgen receptor mRNA concentrations. | researchgate.net |
Modulation of Protein Synthesis and Catabolism Pathways
Oxandrolone has been shown to modulate the balance between protein synthesis and breakdown, favoring an anabolic state. In a study involving healthy young men, short-term administration of oxandrolone (15 mg/day for 5 days) resulted in a significant stimulation of net muscle protein synthesis. nih.govoup.com Researchers observed a 44% increase in the fractional synthetic rate of muscle protein with no corresponding change in the fractional breakdown rate. nih.govoup.com This shift towards a more positive net protein balance was achieved by increasing the efficiency of intracellular amino acid reutilization; outward transport of amino acids from muscle decreased, while inward transport remained unchanged. nih.govoup.com This suggests that oxandrolone encourages the reuse of amino acids derived from protein breakdown for new protein synthesis within the cell. nih.gov
In studies on severely burned children, oxandrolone treatment was associated with an improved net protein balance across the leg. nih.gov This anabolic effect is attributed to a stimulation of muscle protein synthetic efficiency, where intracellular amino acids are preferentially directed towards synthesis rather than being transported out of the cell. nih.gov Similarly, in children with Duchenne muscular dystrophy (DMD), a 3-month course of oxandrolone led to a 42% increase in the synthesis rate of myosin heavy chain (MHC), a primary contractile protein in muscle. nih.govphysiology.orgresearchgate.net
The underlying mechanism for this stimulation of protein synthesis may involve the androgen receptor (AR). Studies have shown that oxandrolone administration significantly increases the messenger RNA (mRNA) concentrations of the AR in skeletal muscle, without altering the mRNA levels of insulin-like growth factor I (IGF-I). nih.govoup.com
| Parameter | Before Oxandrolone | After Oxandrolone (5 days) | Percentage Change |
|---|---|---|---|
| Muscle Protein Synthesis (nmol/min·100 mL/leg) | 53.5 ± 3 | 68.3 ± 5 | +27.7% |
| Fractional Synthetic Rate | Data not specified | Data not specified | +44% |
| Muscle Protein Breakdown | Unchanged | Unchanged | 0% |
| Net Protein Balance | Negative | More Positive (Not different from zero) | - |
Gene Expression Profiling in Response to Oxandrolone
Gene expression analysis reveals that oxandrolone alters the transcription of numerous genes in skeletal muscle and bone cells. In a study on thermally injured children, DNA microarray analysis of muscle biopsies showed that oxandrolone treatment altered the expression of 21 genes compared to only two genes in the placebo group. nih.gov This indicates a significant impact of the compound at the molecular level, contributing to the observed increase in muscle net protein balance. nih.gov
In research involving children with Duchenne muscular dystrophy, gene expression analysis using microarrays and RT-qPCR was performed before and after three months of oxandrolone treatment. nih.govphysiology.org The results showed that the increased rate of myosin heavy chain (MHC) synthesis was associated with an upregulation of the transcript for perinatal MHC (MHC8). nih.govphysiology.orgresearchgate.net The gene expression data also suggested a decrease in muscle regeneration, which was presumed to be a consequence of reduced muscle degeneration. nih.govphysiology.org
In the context of bone cells, studies on human osteocyte-like cells treated with oxandrolone for 5 days showed changes in the expression of several genes. researchgate.netresearchgate.net Quantitative real-time polymerase chain reaction (qRT-PCR) analysis demonstrated a modest increase in androgen receptor (AR) mRNA. researchgate.netresearchgate.net However, the same treatment resulted in a significant decrease in the expression of type I collagen mRNA. researchgate.netnih.govnih.gov
Impact on Osteoblastic Cell Function and Extracellular Matrix Components
Oxandrolone has been shown to directly affect human osteoblasts, the cells responsible for bone formation. researchgate.netnih.gov The mechanism of action is likely mediated through the androgen receptor (AR), as studies have demonstrated that oxandrolone can transactivate the AR in osteoblasts. researchgate.netnih.govresearchgate.net Treatment of cultured human osteoblasts with oxandrolone leads to increased nuclear fluorescence of the AR, indicating its activation. researchgate.netnih.govdrugbank.com This direct action on osteoblasts suggests that oxandrolone's positive effects on bone mineral content may not solely be a secondary result of increased muscle mass and skeletal loading, but also a direct stimulation of bone-forming cells. researchgate.netresearchgate.net
However, the effects of oxandrolone on osteoblastic function and extracellular matrix components appear to be dependent on the duration of treatment and the maturation state of the cells. researchgate.netnih.govnih.gov Short-term treatment of proliferating osteoblastic cells tends to stimulate markers of differentiation, whereas longer-term treatment of mature, osteocyte-like cells may have different effects, particularly on collagen expression. nih.govnih.govdrugbank.com
Collagen and Alkaline Phosphatase Modulation
The influence of oxandrolone on collagen, a primary component of the bone matrix, is complex. In proliferating human osteoblastic cell cultures, short-term (24-hour) treatment with oxandrolone at concentrations of 10 or 15 μg/mL led to a 21% to 35% increase in type I collagen. nih.gov However, in mature, osteocyte-like cells, a longer treatment period of 5 days resulted in a significant decrease in type I collagen expression. researchgate.netnih.govnih.gov This suggests that while oxandrolone may stimulate collagen production in immature osteoblasts, it may not be directly anabolic in mature bone cells over longer periods. nih.gov
Alkaline phosphatase (ALP), an enzyme and marker of early osteoblast differentiation, shows a modest but statistically significant increase in activity in response to oxandrolone. researchgate.net In osteoblastic cells treated for 24 hours, ALP activity increased in a dose-dependent manner by 7% to 20%. nih.gov This elevation in ALP activity suggests an early enhancement of the osteoblast differentiation process. nih.gov
| Marker | Oxandrolone Concentration | Observed Effect |
|---|---|---|
| Type I Collagen | 10-15 μg/mL | 21% to 35% increase |
| Alkaline Phosphatase (ALP) | Dose-dependent | 7% to 20% increase in activity |
| Osteocalcin | 10-30 μg/mL | 11% to 18% increase |
Osteocalcin and Osteoprotegerin Expression
Osteocalcin, a bone-specific protein involved in bone turnover, is also modulated by oxandrolone. nih.gov Similar to alkaline phosphatase, osteocalcin levels increased modestly but significantly in osteoblastic cells treated with oxandrolone. researchgate.net Specifically, concentrations of 10, 15, and 30 μg/mL resulted in an 11% to 18% increase in osteocalcin production compared to control groups. nih.gov The parallel increase in both osteocalcin and alkaline phosphatase suggests a coordinated stimulation of osteoblast differentiation. researchgate.net
In contrast, the expression of osteoprotegerin (OPG) appears to be largely unaffected by oxandrolone under the studied conditions. Osteoprotegerin is a decoy receptor that inhibits the formation of bone-resorbing cells called osteoclasts. mdpi.com In studies of both short-term (24 hours) and longer-term (5 days) treatment of mature osteocyte-like cells with oxandrolone, there was little to no effect on osteoprotegerin mRNA abundance. researchgate.netnih.govnih.gov
Advanced Analytical Methodologies for Oxandrolone Sulfate Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of steroid conjugates like Oxandrolone (B1677835) 17-Sulfate. This technology allows for the direct detection of intact phase II metabolites, including both glucuronides and sulfates. waters.com This direct analysis approach offers a significant advantage by simplifying sample preparation, as it eliminates the need for hydrolysis and derivatization steps that are mandatory in conventional gas chromatography-mass spectrometry (GC-MS) screening. waters.com The direct detection of long-term sulfate (B86663) metabolites can also significantly extend the window of detection for parent compounds. nih.gov
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) has been successfully employed for the identification of oxandrolone's sulfated metabolites. A notable study in 2016 utilized HPLC-MS/MS to directly detect sulfate conjugates of anabolic androgenic steroids in urine, leading to the identification of a new sulfate metabolite of oxandrolone, specifically the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one. nih.govresearchgate.net
Validated quantitative HPLC-MS/MS assays have been developed for oxandrolone in human plasma. oup.comoup.com These methods demonstrate the precise separation and detection capabilities of the technique. In one such method, chromatographic separation was achieved using a reversed-phase HPLC column with a gradient mobile phase. oup.comoup.com
| Parameter | Specification | Reference |
|---|---|---|
| Column | Luna C18 (30 mm × 2.0 mm, 3 μm) | oup.com |
| Mobile Phase | Methanol and 1 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) | oup.com |
| Flow Rate | Starting at 0.1 mL/min | oup.com |
| Detection Mode | Selected Reaction Monitoring (SRM), Positive Ion | oup.com |
| Ion Transition (Oxandrolone) | m/z 307 → 271 | oup.com |
The evolution from HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has introduced significant improvements in speed and sensitivity for steroid analysis. UHPLC-MS/MS methods are characterized by their high sensitivity and rapidity in determining oxandrolone and its metabolites. mdpi.comnih.gov These advanced systems can achieve very low limits of quantification (LOQ). For instance, a validated on-line SPE-UHPLC-MS/MS method demonstrated an LOQ for oxandrolone in human urine as low as 81.63 pg·mL⁻¹. mdpi.comnih.govresearchgate.net This represents a roughly 40-fold improvement in the limit of detection compared to some previously published methods. researchgate.net
The enhanced performance is achieved through the use of specialized columns and instrumentation. Chromatographic separation is often performed on columns such as the Acquity HSS T3 C18, which is designed for retaining and separating polar compounds. mdpi.comnih.govnih.gov The sensitivity is provided by tandem quadrupole mass spectrometers like the XEVO TQD. mdpi.comresearchgate.net
| Technique | Analyte | Matrix | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| On-line SPE-UHPLC-MS/MS | Oxandrolone | Human Urine | 81.63 pg·mL⁻¹ | mdpi.comnih.govresearchgate.net |
| LC-MS/MS (Previous Method) | Oxandrolone | Human Urine | 1000 pg·mL⁻¹ (LOD) | researchgate.net |
For the definitive structural identification of metabolites like Oxandrolone 17-Sulfate, high-resolution mass spectrometry (HRMS) is indispensable. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, including the Waters Synapt-G2Si, provide the high mass accuracy and resolution needed for structural elucidation. mdpi.comnih.govresearchgate.netmetabolomicsworkbench.org
HRMS confirms the identity of a metabolite through several key pieces of evidence: the exact mass of the molecular ion, the characteristic isotope pattern, and the fragmentation pattern (MS2 spectrum). mdpi.comnih.gov In the analysis of oxandrolone metabolites, LC-QTOF has been used to confirm the presence of 17-epi-oxandrolone in urine samples by matching these parameters against a known standard. mdpi.comnih.gov This capability is crucial for distinguishing between isomers and identifying novel metabolic products. mdpi.comnih.gov The high resolution improves analytical specificity and allows for retrospective analysis of data for newly identified compounds. anu.edu.au
Sample Preparation Techniques for Sulfate Conjugates
Effective sample preparation is a critical prerequisite for reliable analysis of sulfate conjugates. The goal is to isolate the target analytes from complex biological matrices like urine and plasma, reduce matrix effects, and concentrate the sample to improve detection sensitivity.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov Off-line SPE methods have been described for the analysis of oxandrolone sulfate conjugates. researchgate.netnih.gov These procedures typically involve passing the sample through a cartridge packed with a sorbent that retains the analyte, followed by washing steps to remove interferences and an elution step to recover the purified analyte. dshs-koeln.de While effective, traditional off-line SPE can be multi-stepped and time-consuming, often requiring sample volumes of 0.5 mL or more. nih.gov
To overcome the limitations of off-line methods, on-line SPE has been integrated into UHPLC-MS/MS systems. mdpi.comnih.gov This automated approach couples the extraction process directly with the analytical separation, significantly enhancing sensitivity and sample throughput. mdpi.comnih.gov In this setup, the sample is loaded onto an SPE column (e.g., Acquity UPLC BEH C18) where the analytes are enriched and concentrated. mdpi.comnih.govnih.gov After a washing step to remove matrix components, a valve switches the flow path, and the trapped analytes are eluted from the SPE column directly onto the analytical column for separation and subsequent MS detection. mdpi.com This integrated, rapid, and highly sensitive on-line SPE-UHPLC-MS/MS approach is particularly useful for routine analysis in high-throughput environments like anti-doping laboratories. mdpi.comnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in steroid analysis, valued for its high resolution and specificity. nih.govtandfonline.com However, the analysis of sulfated steroids, such as this compound, presents unique challenges. Due to their thermal instability, steroid sulfates are not typically amenable to direct GC-MS analysis, as the high temperatures required for gas chromatography can cause them to decompose. tandfonline.comwiley.com Historically, this has necessitated a deconjugation step, such as enzymatic or chemical hydrolysis, to cleave the sulfate group prior to analysis. tandfonline.commdpi.com This multi-step process can be time-consuming and may lack the desired sensitivity. wiley.com
Modern advancements have led to the development of methods for analyzing steroid sulfates without prior hydrolysis. wiley.com Research has shown that when non-hydrolyzed sulfated steroids are introduced into the GC-MS system, the sulfate group is cleaved within the hot injection port, leading to the formation of two isomeric degradation products. sci-hub.se This phenomenon allows for indirect detection and characterization. The structural elucidation of these compounds is further enhanced by using different ionization techniques. While standard electron ionization (EI) can be used, softer ionization methods like chemical ionization (CI) and low-energy electron ionization (LE-EI) have proven particularly useful. wiley.comsci-hub.se These techniques minimize fragmentation, preserving more structural information and enabling a higher structural elucidating power compared to conventional approaches. sci-hub.se
GC-MS is considered an indispensable discovery tool in steroid profiling and untargeted analysis. mdpi.comresearchgate.net While liquid chromatography-mass spectrometry (LC-MS) is often the method of choice for the direct, routine analysis of intact steroid sulfates, GC-MS provides a complementary and powerful platform for discovering new metabolites. sci-hub.seresearchgate.net For instance, GC-MS analysis was instrumental in identifying the 17-epimer of oxandrolone (epioxandrolone) and other rearranged derivatives, such as 18-nor-17,17-dimethyl-13(14)-enes, which are formed from the 17β-sulfate conjugate. nih.gov Studies have also utilized GC-MS to detect a novel long-term metabolite, 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one, in its sulfated form. nih.gov
The successful application of GC-MS for sulfated steroid analysis depends on carefully optimized instrumental parameters. The choice of capillary column and the oven temperature program are critical for achieving the necessary chromatographic separation.
| Parameter | Study 1: Polet et al. (GC-QTOF-MS) sci-hub.se | Study 2: Polet et al. (CI GC-MS/MS) wiley.com |
|---|---|---|
| GC System | Agilent 7250 GC-QTOF-MS | Agilent 7890B |
| Column | 15 m HP ultra 1 (200 µm I.D., 0.11 µm df) | HP-1ms |
| Ionization Mode | Low Energy Electron Ionization (LE-EI) at 18 eV | Chemical Ionization (CI) |
| Oven Program | 110°C (0.1 min) → 125°C (75°C/min) → 165°C (25°C/min) → 185°C (40°C/min) → 210°C (3.5°C/min) → 240°C (15°C/min) → 325°C (75°C/min, hold 0.9 min) | 110°C (0.2 min) → 125°C (70°C/min) → 186°C (35°C/min) → 204°C (2.2°C/min) → 245°C (20°C/min) → 270°C (45°C/min) → 320°C (75°C/min, hold 1.1 min) |
| Derivatization | Not specified for this direct analysis method. | Silylation with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), ethanethiol, and ammonium iodide. wiley.com |
Applications of Isotope-Labeled Standards in Quantitative Analysis
The accurate quantification of steroid sulfates is critical for metabolism studies and various analytical applications. Isotope-dilution mass spectrometry is the reference methodology for achieving the highest levels of accuracy and precision in quantitative analysis. sigmaaldrich.com This technique involves the use of isotope-labeled internal standards, which are versions of the target analyte, like oxandrolone, that have been chemically modified to include stable isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C). lgcstandards.com
The fundamental principle behind this method is that an isotope-labeled standard exhibits virtually identical chemical and physical properties—such as extraction efficiency, ionization response, and chromatographic retention time—to the native compound. sigmaaldrich.com However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a precise amount of the labeled standard to a sample at the beginning of the analytical procedure, it can serve as an internal calibrant. sigmaaldrich.comrsc.org This approach effectively corrects for any analyte loss during sample preparation and compensates for variations in instrument response (matrix effects), thereby ensuring highly reliable and reproducible quantification. sigmaaldrich.comnih.gov
In the context of oxandrolone analysis, deuterium-labeled oxandrolone (e.g., Oxandrolone-D3) is available as a stable isotope-labeled standard. lgcstandards.com While many validated methods for oxandrolone quantification are based on LC-MS/MS, the principles of using isotope-labeled standards are directly applicable to GC-MS analysis. researchgate.netdshs-koeln.deusgs.gov For example, a known amount of Oxandrolone-D3 would be added to a urine or plasma sample. Following extraction and derivatization, the sample is analyzed by MS. The ratio of the signal from the native oxandrolone to that of the known quantity of Oxandrolone-D3 allows for precise calculation of the endogenous oxandrolone concentration. sigmaaldrich.com
The selection of the internal standard is crucial. It should have a mass close to the analyte of interest but without creating any interference. sigmaaldrich.com While deuterated standards are common, care must be taken to ensure the isotopic label is not lost during sample workup, a phenomenon known as H/D exchange, which could compromise the results. sigmaaldrich.com The use of these standards has enabled the development of highly sensitive assays for oxandrolone and its metabolites, with low limits of quantification (LOQ).
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Internal Standard Used | Reference |
|---|---|---|---|---|---|
| Oxandrolone | LC-MS-MS | Human Plasma | 0.1 ng/mL | Methyltestosterone | researchgate.net |
| Oxandrolone | On-line SPE-UHPLC-MS/MS | Human Urine | 81.63 pg/mL | Methandienone | nih.govresearchgate.net |
| Various Steroids | GC/MS/MS | Water | 0.4 to 4 ng/L | Deuterium or ¹³C-labeled standards | usgs.gov |
| Steroid Sulfates | LC-MS-MS | Serum | 0.08 to 1 ng/mL | Deuterium-labeled steroids | rsc.org |
Theoretical and Computational Research on Oxandrolone
In Silico Approaches for Structure-Activity Relationship Prediction
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in deciphering how the chemical structure of a steroid influences its biological effects. researchgate.netresearchgate.net These models use statistical methods to correlate physicochemical properties of molecules with their activities. mdpi.com For anabolic steroids, QSAR predictions have shown that molecular shape, hydrophobicity, and various electronic properties play a significant role in their interactions with biological targets. researchgate.net
A key structural feature of oxandrolone (B1677835) is the substitution of a carbon atom at the C2 position of the A-ring with an oxygen atom, forming a lactone. This modification is known to enhance metabolic stability. Predictive QSAR models for the 17β-hydroxy-5α-androstane family of steroids, to which oxandrolone belongs, allow for the structural interpretation of the biological processes, highlighting the critical roles of molecular shape and electronic properties. researchgate.netresearchgate.net Computational tools such as FAFDrugs4, SwissADME, and admetSAR are frequently used to predict the pharmacokinetic profiles of anabolic steroids, indicating that many, including oxandrolone, have high gastrointestinal absorption and good oral bioavailability.
Table 1: Predicted Physicochemical Properties of Oxandrolone
| Property | Predicted Value/Description | Significance |
|---|---|---|
| Molecular Weight | 306.4 g/mol | Influences absorption and distribution. nih.gov |
| Oral Bioavailability | High | Effective when administered orally. |
| Key Structural Feature | Oxygen at C2 position (oxa-steroid) | Increases metabolic stability and reduces hepatotoxicity. |
| Primary Activity Determinants | Molecular shape, hydrophobicity, electronic properties | Govern the steroid's interaction with receptors and enzymes. researchgate.net |
Molecular Modeling of Steroid-Receptor Interactions
The anabolic and androgenic effects of oxandrolone are mediated primarily through its interaction with the androgen receptor (AR). nih.gov Molecular modeling, especially molecular docking, has been employed to investigate the binding affinity of oxandrolone and other synthetic steroids to the ligand-binding domain of the human androgen receptor (hARLBD). nipne.ro
These computational studies reveal that synthetic steroids like oxandrolone can bind to the active site of the hARLBD. nipne.roresearchgate.net The binding cavity of the hARLBD is highly hydrophobic, and even minor differences in a steroid's structure can significantly impact the strength of the interaction. nipne.ro Beyond simple binding, research shows that oxandrolone can antagonize glucocorticoid receptor (GR) transactivation. This action is not due to direct competition for GR binding but occurs through a novel cross-talk mechanism that is dependent on the androgen receptor. nih.gov Further in silico modeling has been used to explore the specific hydrogen bonds and hydrophobic interactions between androgens and key amino acid residues like Asn705, Arg752, and Thr877 within the AR's binding cleft, which are crucial for signaling. nih.gov
Table 2: Receptor Interaction Profile for Oxandrolone
| Receptor | Interaction Type | Computational Finding |
|---|---|---|
| Androgen Receptor (AR) | Agonist | Binds to the hydrophobic ligand-binding domain to activate anabolic signaling. nipne.ro |
| Glucocorticoid Receptor (GR) | Indirect Antagonist | Suppresses GR action via an AR-dependent cross-talk mechanism, not by direct binding. nih.gov |
| Other Nuclear Receptors | Non-specific binding | Molecular docking reveals potential for binding to other hormone receptors, though with lower affinity. nipne.ro |
Simulation of Metabolic Pathways and Product Formation
Understanding the metabolism of oxandrolone is crucial for its detection and for comprehending its complete biological activity profile. Both computational simulations and experimental studies, such as microbial biotransformation, are used to model and identify metabolic products. nih.govju.edu.jo
Upon administration, a significant portion of oxandrolone is excreted unchanged. nih.gov The primary metabolite is its 17-epimer, 17-epi-oxandrolone. nih.govmdpi.com Further biotransformation leads to a variety of hydroxylated and rearranged products. nih.govdshs-koeln.de Microbial transformation studies, which often serve as effective models for mammalian metabolism, have identified several hydroxylated metabolites. For instance, transformation with Macrophomina phaseolina can yield products like 11β,17β-dihydroxy-17α-methyl-2-oxa-5α-androstan-3-one. nih.gov
Phase II metabolism, particularly sulfation, plays a key role. The direct detection of sulfate (B86663) conjugates is a powerful tool in analytical chemistry. researchgate.netnih.gov Research has identified the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one as a new long-term metabolite of oxandrolone. nih.gov The synthesis of these sulfated metabolites, including Oxandrolone 17-Sulfate, is essential for their use as certified reference materials in analytical testing. nih.govanu.edu.au These long-term metabolites can be detected for significantly longer periods (up to 18 days) than the parent compound or its epimer, making their identification critical. nih.gov
Table 3: Identified Metabolites of Oxandrolone
| Metabolite Name | Metabolic Pathway | Method of Identification |
|---|---|---|
| 17-epi-Oxandrolone | Epimerization | GC-MS, LC-MS/MS nih.govmdpi.com |
| 16α-hydroxyoxandrolone | Hydroxylation | GC-MS nih.gov |
| 16β-hydroxyoxandrolone | Hydroxylation | GC-MS nih.gov |
| 11β,17β-dihydroxy-17α-methyl-2-oxa-5α-androstan-3-one | Microbial Biotransformation | MS and NMR Spectroscopy nih.gov |
| 12β,17β-dihydroxy-17α-methyl-2-oxa-5α-androstan-3-one | Microbial Biotransformation | MS and NMR Spectroscopy nih.gov |
| 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | Rearrangement/Hydroxylation | GC-MS/MS, LC-MS/MS nih.gov |
| Sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | Sulfation (Phase II) | HPLC-MS/MS nih.gov |
Future Directions in Oxandrolone 17 Sulfate Research
Elucidation of Undiscovered Sulfate (B86663) Conjugates and Metabolic Routes
The metabolic fate of oxandrolone (B1677835) is not entirely understood, and it is plausible that other sulfated conjugates beyond Oxandrolone 17-Sulfate exist. The human body employs sulfation as a key pathway in the metabolism of both endogenous and exogenous steroids, often leading to a variety of conjugated products. wada-ama.orgwada-ama.org Future research should focus on identifying these potentially undiscovered metabolites.
One area of investigation could be the exploration of di-sulfated forms of oxandrolone or its phase I metabolites. The study of steroid di-sulfates is a growing field, and it is conceivable that oxandrolone undergoes such modifications. bioscientifica.com Furthermore, the metabolic pathways leading to the formation of these sulfate conjugates require more detailed investigation. While sulfotransferases (SULTs) are known to catalyze the sulfation of steroids, the specific SULT isoforms responsible for oxandrolone sulfation have not been definitively identified. nih.gov
Research in this area could involve:
In-depth metabolic studies: Utilizing advanced analytical techniques to analyze urine and plasma samples after oxandrolone administration to search for novel sulfated metabolites.
Enzymatic assays: Using a panel of recombinant human SULT enzymes to determine which are most active in the sulfation of oxandrolone and its hydroxylated metabolites.
Comparative metabolomics: Comparing the metabolic profiles of oxandrolone in different populations or in the presence of other substances that may influence metabolic pathways.
The identification of new long-term metabolites of oxandrolone, including sulfate conjugates, is also a significant area of interest, particularly in the context of anti-doping science. researchgate.netresearchgate.net
Development of Novel Analytical Techniques for Enhanced Specificity
The detection and quantification of this compound and other potential sulfated metabolites present analytical challenges. Due to their polarity, steroid sulfates are not readily analyzed by gas chromatography-mass spectrometry (GC-MS) without prior hydrolysis, a step that can be inefficient and can lead to the loss of information about the original conjugate. wada-ama.orgnih.gov
Future research should focus on the development and refinement of analytical methods with enhanced specificity and sensitivity for intact steroid sulfates. Promising techniques include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique has already shown great promise in the direct analysis of steroid conjugates and can be further optimized for the specific detection of this compound and its isomers. anu.edu.aunih.govmdpi.com
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): SFC can offer alternative selectivity for the separation of steroid isomers and their conjugates, potentially providing better resolution and faster analysis times. diva-portal.org
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can aid in the identification of unknown metabolites by providing accurate mass measurements, which can help to elucidate their elemental composition. anu.edu.au
The development of certified reference materials for this compound and other predicted metabolites is also crucial for the validation and standardization of these advanced analytical methods. orientjchem.org
Further Investigation into Non-Androgenic Receptor Mediated Mechanisms
While the androgenic effects of oxandrolone are mediated through the androgen receptor (AR), the biological activities of its sulfated metabolites, including this compound, are largely unexplored. It is known that some sulfated steroids can have biological effects that are independent of the classic nuclear steroid receptors. cas.cznih.gov
Future research should investigate the potential non-androgenic receptor mediated mechanisms of this compound. This could include:
Neuroactive Effects: Some steroid sulfates are known to act as neurosteroids, modulating the activity of neurotransmitter receptors in the brain. cas.cz Investigating whether this compound has similar properties could open up new avenues of research into its potential neurological effects.
Interaction with Membrane Receptors: Steroid sulfates can interact with G-protein coupled receptors (GPCRs) on the cell surface, triggering intracellular signaling cascades. cas.cz Studies could be designed to screen for potential interactions between this compound and various GPCRs.
Enzyme Inhibition: It is possible that this compound could act as an inhibitor of enzymes involved in steroid metabolism, such as steroid sulfatase (STS), which could have downstream effects on the balance of active and inactive steroids. mdpi.com
Exploration of Microbial Transformations for Biocatalytic Synthesis of Derivatives
Microbial biotransformation is a powerful tool for the synthesis of novel steroid derivatives that may be difficult to produce through traditional chemical methods. researchfloor.orgdavidmoore.org.ukresearchgate.net Several studies have already demonstrated that various fungal species can hydroxylate oxandrolone at different positions, creating a panel of new metabolites. mdpi.commdpi.com
Future research in this area could focus on:
Screening of diverse microbial strains: A wider range of microorganisms, including fungi, bacteria, and yeasts, could be screened for their ability to transform this compound or to synthesize it from oxandrolone. orientjchem.orgslideshare.netnih.gov
Directed evolution of enzymes: Genetic engineering techniques could be used to modify the enzymes responsible for steroid hydroxylation in microorganisms to create biocatalysts with enhanced specificity and efficiency for the production of desired oxandrolone derivatives.
Synthesis of sulfated derivatives: Exploring the potential of microbial systems to directly synthesize sulfated steroid derivatives, which could provide a more sustainable and efficient alternative to chemical synthesis. mdpi.comfrontiersin.org
The novel derivatives produced through these biocatalytic methods could then be tested for their biological activities, potentially leading to the discovery of compounds with unique therapeutic properties.
Q & A
Basic Question: What analytical methods are recommended for characterizing Oxandrolone 17-Sulfate in vitro?
Methodological Answer:
this compound can be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish the sulfate moiety at the 17-position. For quantification, validated LC-MS/MS protocols with deuterated internal standards (e.g., d4-oxandrolone) improve accuracy. Ensure protocols adhere to reproducibility standards by detailing solvent systems, column specifications, and calibration curves .
Basic Question: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
Reproducibility requires strict documentation of sulfonation reaction conditions (e.g., temperature, pH, enzyme/substrate ratios if using sulfotransferases) and purification steps. For enzymatic synthesis, specify the source of sulfotransferases (e.g., recombinant human SULT2A1) and co-factor concentrations (e.g., PAPS). Include characterization data (HPLC retention times, MS/MS fragmentation patterns) in supplementary materials. Cross-validate results with independent assays, such as radiometric sulfate incorporation assays .
Advanced Question: How should researchers design experiments to address species-specific differences in this compound metabolism?
Methodological Answer:
Comparative studies using liver cytosol or hepatocytes from humans and preclinical models (e.g., rats) can identify species-specific sulfonation patterns. For example, highlights that rat SULT2A homologs lack the structural flexibility to catalyze 17-sulfonation due to a bulky tryptophan residue. Use in vitro assays with selective inhibitors (e.g., quercetin for SULT1A1) to isolate enzyme contributions. Pair these with in silico docking simulations to predict binding affinities across species .
Advanced Question: What strategies resolve contradictions between RCTs and observational studies on this compound’s therapeutic effects?
Methodological Answer:
Discrepancies often arise from variability in dosing protocols, patient populations, or outcome measures. Conduct a meta-analysis with subgroup analyses to control for confounding variables (e.g., burn severity in ). Use sensitivity analyses to assess the robustness of pooled effect sizes. Transparently report limitations, such as heterogeneity in study designs (e.g., interventional vs. observational) and publication bias .
Advanced Question: How can researchers evaluate the enzymatic kinetics of sulfotransferases involved in this compound formation?
Methodological Answer:
Determine kinetic parameters (Km, Vmax) using recombinant sulfotransferases (e.g., SULT2A1) in vitro. Perform inhibition assays with compounds like celecoxib ( ) to assess competitive vs. non-competitive mechanisms. Use radiometric or fluorescent sulfate transfer assays for real-time monitoring. Validate findings with molecular dynamics simulations to model enzyme-substrate interactions and identify critical residues (e.g., human SULT2A1’s substrate-binding pocket) .
Basic Question: What are the key considerations for detecting this compound in biological matrices?
Methodological Answer:
Optimize sample preparation to hydrolyze conjugates (if measuring free oxandrolone) or preserve sulfate groups. Solid-phase extraction (SPE) with mixed-mode cartridges improves recovery from plasma or urine. Employ stable isotope dilution assays (SIDA) to minimize matrix effects in MS-based detection. Validate methods per FDA/EMA guidelines, including specificity, linearity, and inter-day precision .
Advanced Question: How should researchers model the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
Methodological Answer:
Develop compartmental PK models integrating sulfate conjugation rates and tissue distribution. Use population pharmacokinetics (PopPK) to account for inter-individual variability in sulfotransferase activity. PD endpoints (e.g., bone density in burn patients) should align with clinical outcomes from . Validate models with bootstrap resampling or external cohorts to ensure generalizability .
Advanced Question: What experimental approaches validate the biological activity of this compound in target tissues?
Methodological Answer:
Use ex vivo assays (e.g., osteoblast differentiation in bone marrow cultures) to measure sulfate’s anabolic effects. For receptor-level studies, employ competitive binding assays against androgen receptors (AR) and glucocorticoid receptors (GR). Combine transcriptomic profiling (RNA-seq) with pathway analysis (e.g., Wnt/β-catenin) to identify mechanistic targets. Cross-reference with clinical data on lean mass accrual in burn patients .
Basic Question: How do researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via HPLC-UV/MS. For long-term stability, store samples at -80°C with desiccants to prevent hydrolysis. Include stability data in supplementary materials, specifying acceptance criteria (e.g., ±15% deviation from baseline) .
Advanced Question: What methodologies address the limited bioavailability of this compound?
Methodological Answer:
Investigate prodrug strategies (e.g., ester derivatives) to enhance intestinal absorption. Use in situ perfusion models (e.g., rat intestinal loops) to assess permeability. For targeted delivery, formulate nanoparticles with sulfate-specific ligands. Validate efficacy in preclinical models with pharmacokinetic-pharmacodynamic (PK-PD) integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
